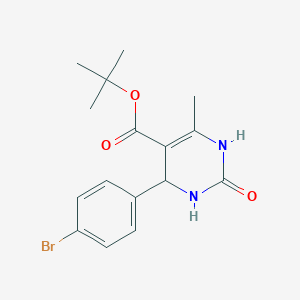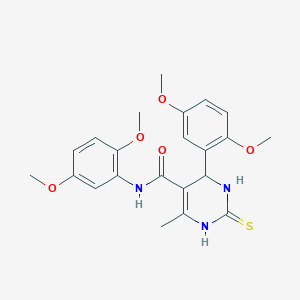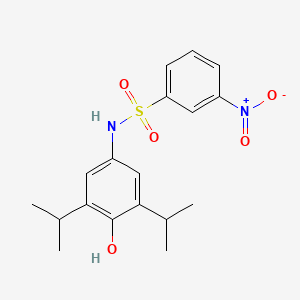![molecular formula C23H21NO4 B3963419 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one](/img/structure/B3963419.png)
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one
Overview
Description
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one, also known as DMNQ, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds, which are known for their ability to undergo redox reactions and generate reactive oxygen species (ROS).
Scientific Research Applications
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one has been used extensively in scientific research as a tool to study oxidative stress and redox signaling pathways. This compound generates ROS, which can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage is thought to play a role in the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This compound has also been used to study the role of redox signaling pathways in cellular processes such as apoptosis, autophagy, and inflammation.
Mechanism of Action
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one generates ROS through a redox cycling mechanism. This compound is reduced to its semiquinone form by cellular reductants such as NAD(P)H, and the semiquinone form can react with oxygen to generate superoxide anion. Superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with transition metals such as iron to generate highly reactive hydroxyl radicals. These ROS can cause oxidative damage to cellular components and activate redox signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound-induced ROS can activate various redox-sensitive transcription factors such as NF-κB, AP-1, and Nrf2, which can regulate gene expression and cellular processes. This compound has also been shown to induce apoptosis and autophagy in various cell types. In vivo studies have demonstrated that this compound can cause liver and kidney damage, as well as cardiovascular dysfunction.
Advantages and Limitations for Lab Experiments
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is a useful tool for studying oxidative stress and redox signaling pathways in vitro and in vivo. This compound can be used to generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cellular processes. However, this compound has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret. Additionally, this compound-induced ROS can cause non-specific damage to cellular components, making it difficult to attribute specific effects to redox signaling pathways.
Future Directions
There are several future directions for research on 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one. One area of interest is the development of more selective redox probes that can generate ROS in a more specific manner. This could allow researchers to study the effects of ROS on specific cellular components and signaling pathways. Another area of interest is the development of therapeutic strategies that target redox signaling pathways. This compound-induced ROS can activate both pro- and anti-inflammatory pathways, and targeting these pathways could have therapeutic potential for a range of diseases. Additionally, more research is needed to understand the complex effects of this compound-induced ROS on cellular processes and to develop strategies to mitigate the toxic effects of these ROS.
properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-naphthalen-2-yloxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-14-22(28-17-9-8-15-6-4-5-7-16(15)12-17)21(26)18-10-11-20(25)19(13-24(2)3)23(18)27-14/h4-12,25H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJCACCTYZOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-4-(3-bromo-4-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963337.png)
![4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide](/img/structure/B3963342.png)
![6'-amino-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3963350.png)

![6-amino-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963367.png)
![5-{[(4-iodophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3963375.png)
![2-[4-(benzyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3963382.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3963389.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)

![3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3963409.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963418.png)